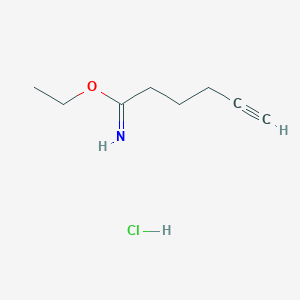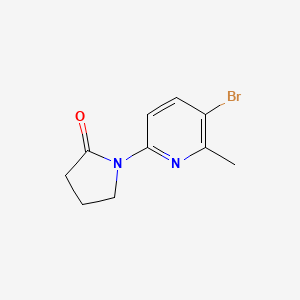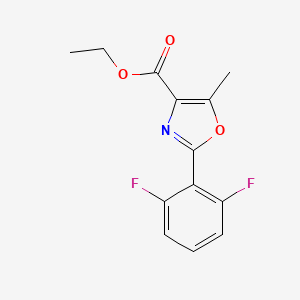
cis-3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide: is an organic compound with the molecular formula C4H9NO3S and a molecular weight of 151.18 g/mol . It is a white crystalline solid that is soluble in alcohols and ketones, and slightly soluble in water . This compound is known for its stability under normal conditions and is commonly used in organic synthesis to create compounds with specific functionalities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: cis-3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide can be synthesized through the oxidation of 4-amino-tetrahydrothiophene . The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or manganese dioxide in an appropriate solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions using similar oxidizing agents under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially forming sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, manganese dioxide.
Reduction: Common reducing agents like lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated and other substituted derivatives.
Applications De Recherche Scientifique
cis-3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Mécanisme D'action
The mechanism by which cis-3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways due to its functional groups. The amino and hydroxyl groups can form hydrogen bonds and participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes .
Comparaison Avec Des Composés Similaires
1,1-Dioxide-3-hydroxy-tetrahydrothiophene: Similar structure but lacks the amino group.
4-Hydroxy-3-aminosulfolane: Another sulfone derivative with similar functional groups.
Uniqueness: cis-3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide is unique due to the presence of both amino and hydroxyl groups on the tetrahydrothiophene ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Propriétés
Formule moléculaire |
C8H18N2O6S2 |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
4-amino-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/2C4H9NO3S/c2*5-3-1-9(7,8)2-4(3)6/h2*3-4,6H,1-2,5H2 |
Clé InChI |
DHFFSHFQYHKWBD-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CS1(=O)=O)O)N.C1C(C(CS1(=O)=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,5-Dichloro-8-methylpyrido[2,3-d]pyridazine](/img/structure/B13700233.png)
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13700234.png)
![1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne](/img/structure/B13700235.png)
![[(2R,4S)-4-(Benzyloxy)-1-Boc-2-pyrrolidinyl]methyl 4-methylbenzenesulfonate](/img/structure/B13700239.png)
![1,3-Dibenzyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B13700242.png)
![1-[2-Chloro-4-(trifluoromethyl)phenyl]guanidine](/img/structure/B13700246.png)
![1-[[4-(tert-Butyl)phenyl]thio]-5-(2-naphthylthio)anthracene-9,10-dione](/img/structure/B13700263.png)

![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B13700279.png)
